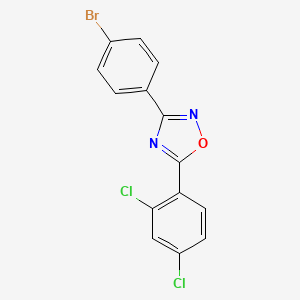

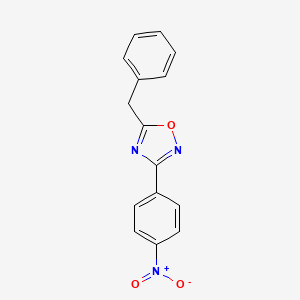

3-(4-Bromophenyl)-5-(2,4-dichlorophenyl)-1,2,4-oxadiazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound 3-(4-Bromophenyl)-5-(2,4-dichlorophenyl)-1,2,4-oxadiazole is a derivative of the 1,2,4-oxadiazole family, which is known for its diverse biological activities and applications in material science. The presence of bromine and chlorine substituents on the phenyl rings may suggest potential for increased biological activity or specific chemical reactivity.

Synthesis Analysis

The synthesis of 1,2,4-oxadiazole derivatives typically involves the reaction of an acid hydrazide with an appropriate carboxylic acid or its derivatives. In the case of 3-(4-Bromophenyl)-5-(2,4-dichlorophenyl)-1,2,4-oxadiazole, a similar approach could be employed, starting from 3-(4-bromobenzoyl)propionic acid and reacting with an aryl acid hydrazide in the presence of phosphorous oxychloride, as described in the synthesis of related compounds .

Molecular Structure Analysis

The molecular structure of 1,2,4-oxadiazole derivatives is characterized by the presence of a five-membered ring containing two nitrogen atoms and one oxygen atom. The substituents on the phenyl rings can be varied, leading to a wide range of derivatives with different properties. The structure of such compounds is typically confirmed using spectroscopic methods such as IR, NMR, and mass spectrometry .

Chemical Reactions Analysis

1,2,4-oxadiazole derivatives can undergo various chemical reactions, including rearrangements and interactions with nucleophiles. For example, the Z-2,4-dinitrophenylhydrazone of a related 5-amino-1,2,4-oxadiazole can undergo a mononuclear rearrangement to form triazoles in the presence of trichloroacetic acid or piperidine . Additionally, reactions with unsaturated compounds can lead to the formation of difluoromethylenated oxadiazole-containing compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,2,4-oxadiazole derivatives are influenced by their molecular structure. The presence of halogen substituents can affect the compound's reactivity, boiling point, and solubility. The biological properties, such as anti-inflammatory, analgesic, and antibacterial activities, are also significant, with some derivatives showing promising results with low ulcerogenic action . The toxicity towards brine shrimp and antimicrobial activity of some oxadiazole derivatives have been evaluated, indicating potential for biological applications . Furthermore, the nonlinear optical properties of these compounds have been characterized, with some showing potential as optical limiters, which could be useful in optoelectronics .

Applications De Recherche Scientifique

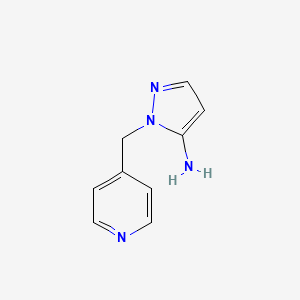

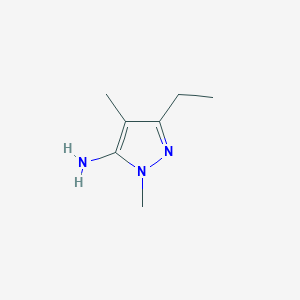

- Summary of the Application: This compound has been used in a study investigating its effects on rainbow trout alevins, Oncorhynchus mykiss . The compound is a derivative of pyrazoline, a heterocyclic chemical compound that has been the focus of much interest due to its confirmed biological and pharmacological activities .

- Methods of Application or Experimental Procedures: The study investigated the neurotoxic potentials of the compound on the AchE activity and MDA level in the brain of alevins in association with behavioral parameters, swimming potential .

- Results or Outcomes: The study is the first novel research to investigate these potentials .

These activities include antibacterial, antifungal, antiparasitic, anti-inflammatory, antidepressant, anticonvulsant, antioxidant, and antitumor activities .

These activities include antibacterial, antifungal, antiparasitic, anti-inflammatory, antidepressant, anticonvulsant, antioxidant, and antitumor activities .

Safety And Hazards

The safety and hazards associated with such compounds would depend on the specific compound and its reactivity. As with all chemicals, appropriate safety precautions should be taken when handling and storing these compounds1.

Orientations Futures

The future directions in the study of such compounds could involve exploring their potential biological activities, optimizing their synthesis, and investigating their reactivity with various reagents1.

Please note that this is a general explanation and the exact details might vary for the specific compound “3-(4-Bromophenyl)-5-(2,4-dichlorophenyl)-1,2,4-oxadiazole”. For a comprehensive analysis, more specific information or experimental data would be needed.

Propriétés

IUPAC Name |

3-(4-bromophenyl)-5-(2,4-dichlorophenyl)-1,2,4-oxadiazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H7BrCl2N2O/c15-9-3-1-8(2-4-9)13-18-14(20-19-13)11-6-5-10(16)7-12(11)17/h1-7H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCHAOUUZWMEJQJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NOC(=N2)C3=C(C=C(C=C3)Cl)Cl)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H7BrCl2N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70362369 |

Source

|

| Record name | 3-(4-bromophenyl)-5-(2,4-dichlorophenyl)-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70362369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

370.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-Bromophenyl)-5-(2,4-dichlorophenyl)-1,2,4-oxadiazole | |

CAS RN |

381178-19-4 |

Source

|

| Record name | 3-(4-bromophenyl)-5-(2,4-dichlorophenyl)-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70362369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-({4-[(2-Carboxybenzoyl)amino]anilino}carbonyl)benzoic acid](/img/structure/B1331964.png)

![2-[5-(4-Amino-phenyl)-tetrazol-2-yl]-1-piperidin-1-yl-ethanone](/img/structure/B1331976.png)